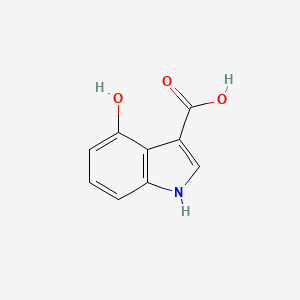

4-Hydroxy-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCFTHLZBHZMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344124 | |

| Record name | 4-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-76-1 | |

| Record name | 4-Hydroxyindole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Hydroxy 1h Indole 3 Carboxylic Acid

Retrosynthetic Analysis of the 4-Hydroxy-1H-indole-3-carboxylic acid Core

A primary retrosynthetic disconnection for 4-hydroxy-1H-indole-3-carboxylic acid involves the direct carboxylation of the C3 position of a 4-hydroxyindole (B18505) precursor. This approach is synthetically feasible and represents a convergent strategy. Further disconnection of the 4-hydroxyindole core can then be envisioned through several established indole (B1671886) syntheses, which form the basis for the subsequent sections. The protection of the phenolic hydroxyl group is a critical consideration in many of these pathways to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) (Bn), silyl (B83357) ethers, or acetate (B1210297) esters, the latter being readily cleaved under mild conditions.

Classical Total Synthesis Approaches to 4-Hydroxy-1H-indole-3-carboxylic acid

Classical methods for indole synthesis have been adapted to produce the 4-hydroxyindole scaffold, often requiring specific starting materials and reaction conditions to achieve the desired regiochemistry.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgmdpi.com For the synthesis of 4-hydroxyindoles, this would necessitate the use of a (3-hydroxyphenyl)hydrazine derivative. The free hydroxyl group can interfere with the acidic conditions of the reaction, often leading to side products or polymerization. Therefore, protection of the hydroxyl group, for instance as an acetate (4-acetoxy), is a common strategy. chemicalbook.combiosynth.comchemicalbook.com The synthesis of 4-acetoxyindole (B1630585) can be achieved by treating 4-hydroxyindole with acetic anhydride (B1165640) in the presence of a base like pyridine. chemicalbook.com The resulting 4-acetoxyindole can then be hydrolyzed to yield 4-hydroxyindole.

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org This is followed by tautomerization to an enamine, a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgorganic-chemistry.org

| Starting Materials | Reagents and Conditions | Product | Key Considerations |

| (3-Acetoxyphenyl)hydrazine, Pyruvic acid | 1. Formation of hydrazone; 2. Acid catalyst (e.g., H₂SO₄, PPA), heat | 4-Acetoxy-1H-indole-2-carboxylic acid | The acetoxy group protects the hydroxyl functionality during the acidic cyclization. Decarboxylation and deprotection would be required to obtain 4-hydroxyindole. |

| 4-Benzyloxyphenylhydrazine, Ethyl pyruvate (B1213749) | 1. Hydrazone formation; 2. Lewis acid (e.g., ZnCl₂) or Brønsted acid, heat | Ethyl 4-benzyloxy-1H-indole-2-carboxylate | The benzyl ether is a stable protecting group under these conditions and can be removed by hydrogenolysis. |

Table 1: Hypothetical Adaptations of the Fischer Indole Synthesis for 4-Hydroxyindole Derivatives.

Larock Indole Synthesis Modifications

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgresearchgate.net To apply this method to the synthesis of 4-hydroxyindoles, a 2-halo-3-hydroxyaniline derivative would be the required starting material. Similar to the Fischer synthesis, protection of the hydroxyl group is generally necessary to ensure compatibility with the reaction conditions.

The catalytic cycle of the Larock synthesis typically involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and yield the indole product. wikipedia.org The regioselectivity of the alkyne insertion is a key aspect of this synthesis. nih.gov

| Starting Materials | Catalyst and Reagents | Product | Key Considerations |

| 2-Iodo-3-benzyloxyaniline, 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, heat | 4-Benzyloxy-2-methyl-3-phenyl-1H-indole | The benzyl-protected aniline (B41778) allows for the palladium-catalyzed cyclization. Subsequent deprotection would yield the 4-hydroxyindole derivative. |

| 2-Bromo-3-methoxyaniline, Diphenylacetylene | Pd catalyst (e.g., Pd[P(o-tol)₃]₂), Na₂CO₃, NMP, heat | 4-Methoxy-2,3-diphenyl-1H-indole | The use of more readily available bromo or chloroanilines may require specific ligands and conditions. nih.gov The methoxy (B1213986) group can be cleaved to a hydroxyl group in a subsequent step. |

Table 2: Potential Larock Indole Synthesis Routes to 4-Hydroxyindole Derivatives.

Nenitzescu Indole Synthesis and Related Methods for 5-Hydroxyindoles

The Nenitzescu indole synthesis is a well-established method for producing 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with a β-aminocrotonate. nih.govdrugfuture.com The reaction mechanism involves a Michael addition, followed by a cyclization and elimination sequence. While highly effective for 5-hydroxyindoles, this method is not suitable for the direct synthesis of 4-hydroxyindoles due to the inherent regioselectivity of the initial Michael addition to the benzoquinone substrate.

A related classical method, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline. chimicatechnoacta.ru A modified version of this reaction using 3-aminophenol (B1664112) and benzoins under acidic conditions has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. researchgate.netresearchgate.neturfu.rursc.org This approach offers a direct, albeit non-regioselective, route to the 4-hydroxyindole scaffold. The separation of the resulting isomers is a necessary subsequent step. researchgate.net

| Reaction | Starting Materials | Product(s) | Relevance to 4-Hydroxyindole Synthesis |

| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Primarily yields 5-hydroxyindoles; not a direct route to 4-hydroxyindoles. |

| Modified Bischler-Möhlau Synthesis | 3-Aminophenol, Benzoin (B196080) | Mixture of 2,3-diphenyl-4-hydroxyindole and 2,3-diphenyl-6-hydroxyindole | Provides a direct but non-regioselective synthesis of the 4-hydroxyindole core. researchgate.net |

Table 3: Comparison of Nenitzescu and Bischler-Möhlau Syntheses for Hydroxyindoles.

Modern Catalytic Approaches for 4-Hydroxy-1H-indole-3-carboxylic acid Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity in the construction of complex molecular architectures.

Transition Metal-Catalyzed Indole Annulation

Palladium-catalyzed reactions have been instrumental in the development of new routes to indoles. One such method involves the palladium-catalyzed dearomatization of 2-alkynylanilines using a hypervalent iodine reagent, which leads to the formation of 4-acetoxyindoles. researchgate.netnih.gov This process is believed to proceed through an oxidative dearomatization followed by a cascade of nucleophilic addition, cyclization, and rearomatization. The resulting 4-acetoxyindoles can be readily hydrolyzed to the corresponding 4-hydroxyindoles.

Another approach involves the reductive cyclization of o-halo-keto compounds. For instance, the palladium-catalyzed hydrogenation of N-oxoacyl o-bromoanilides can lead to the formation of 3-hydroxy-2-oxindoles, which are valuable precursors for further transformations. nih.gov While not a direct synthesis of 4-hydroxyindoles, these methods highlight the versatility of palladium catalysis in constructing the core indole structure.

| Method | Starting Materials | Catalyst and Reagents | Product | Key Features |

| Oxidative Dearomatization/Cyclization | 2-Alkynylaniline | PhI(OAc)₂ | 4-Acetoxyindole | Rapid synthesis from readily available starting materials. researchgate.net |

| Reductive Cyclization | N-Oxoacyl o-bromoanilide | Pd catalyst, H₂ | 3-Hydroxy-2-oxindole | Forms the oxindole (B195798) core which can be a precursor to indoles. nih.gov |

Table 4: Examples of Modern Catalytic Approaches to Indole Derivatives.

Organocatalytic Strategies in Indole Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts for the construction of complex molecular architectures with high stereoselectivity. acs.orgoup.com These small organic molecules operate via distinct activation modes, such as iminium ion, enamine, Brønsted acid, or hydrogen bond catalysis, to facilitate bond formation. oup.com In the context of indole synthesis, organocatalysis is frequently employed in asymmetric reactions to create chiral indole-containing heterocycles. capes.gov.bracs.org

While a specific organocatalytic route for the de novo synthesis of 4-Hydroxy-1H-indole-3-carboxylic acid is not prominently featured in the literature, the principles can be applied to the functionalization of a pre-formed indole nucleus or the construction of its precursors. For instance, chiral Brønsted acids, such as phosphoric acids, have proven highly effective in catalyzing enantioselective Friedel-Crafts alkylations of indoles and in transfer hydrogenations of 3H-indoles to produce optically active indolines. organic-chemistry.org

Key strategies in organocatalytic indole synthesis include:

Asymmetric Friedel-Crafts Reactions: This reaction involves the alkylation of the electron-rich indole nucleus. Chiral organocatalysts can control the stereochemistry of the addition, which is crucial for the synthesis of biologically active molecules.

Cascade Reactions: Organocatalysts can initiate a cascade of reactions, where multiple bonds are formed in a single operation, leading to the rapid assembly of complex polycyclic indole alkaloids from simple precursors. oup.com

Dearomatization Reactions: The dearomatization of indole derivatives using organocatalysis provides access to valuable three-dimensional structures like spiroindolines. oup.com

A potential organocatalytic approach to a precursor for the target molecule could involve the asymmetric functionalization of a 4-hydroxyindole substrate at the C3 position. The development of such a strategy would be a significant advancement, offering a metal-free and highly selective method for obtaining enantiomerically enriched derivatives. nih.gov

Table 1: Examples of Organocatalysts in Indole Synthesis

| Catalyst Type | Reaction | Application |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts Alkylation | Construction of chiral C3-substituted indoles |

| Chiral Brønsted Acid | Asymmetric Transfer Hydrogenation | Synthesis of optically active indolines organic-chemistry.org |

| Chiral Amines (e.g., Proline) | Cascade/Cycloaddition Reactions | Assembly of complex indole-based heterocycles oup.comacs.org |

Photoredox Catalysis in Indole Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by offering mild and sustainable conditions for generating reactive intermediates. rsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate organic substrates. acs.orgrsc.org For indole synthesis and functionalization, photoredox catalysis provides pathways for C-H activation, cyclization, and radical addition reactions that are often difficult to achieve through traditional thermal methods. zendy.io

The direct synthesis of 4-Hydroxy-1H-indole-3-carboxylic acid via photoredox catalysis has not been explicitly detailed, but several established methods could be adapted for this purpose. For example, photoredox-mediated carboxylation of an indole C-H bond using CO2 is a plausible, though challenging, strategy. More commonly, photoredox catalysis is used to functionalize the indole ring. acs.orgmdpi.com A notable example is the use of a dimeric gold(I) complex, [Au2(dppm)2]Cl2, as a photocatalyst to generate carbon-centered radicals from unactivated bromoalkanes, which then add to the indole nucleus. acs.orgnih.gov This approach offers a safe alternative to hazardous radical initiators. acs.orgnih.gov

Table 2: Key Features of Photoredox Catalysis in Indole Chemistry

| Feature | Description | Example Catalyst |

| Mild Conditions | Reactions are often run at room temperature using visible light sources (e.g., LEDs, sunlight). mdpi.com | Ru(bpy)3Cl2, Ir(ppy)3, Organic Dyes acs.orgmdpi.com |

| Radical Generation | Facilitates the formation of radical ions and neutral radicals from stable precursors via SET. | [Au2(dppm)2]Cl2 for generating carbon radicals acs.org |

| C-H Functionalization | Enables the direct functionalization of indole C-H bonds, avoiding pre-functionalized starting materials. zendy.io | Palladium/photoredox dual catalysis for C-H olefination zendy.io |

A potential photoredox strategy could involve the functionalization of a protected 4-hydroxyindole. For instance, generating a radical at the C3 position followed by trapping with a carboxylating agent would be a direct route. Alternatively, a photoredox-catalyzed cyclization of a suitably substituted aniline precursor could be envisioned to construct the 4-hydroxyindole core. rsc.orgzendy.io

Green Chemistry Principles in 4-Hydroxy-1H-indole-3-carboxylic acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.com The synthesis of indole derivatives is increasingly benefiting from these principles through the adoption of solvent-free conditions, alternative energy sources like microwaves, and biocatalytic methods. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govsciforum.net This technology has been widely applied to many classic indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govsciforum.net

Of particular relevance is the microwave-assisted synthesis of the key intermediate, 4-hydroxyindole. actascientific.com A reported procedure describes the dehydrogenative aromatization of an oxoindole to the corresponding hydroxyindole using microwave irradiation, significantly shortening the reaction time to mere minutes. actascientific.com Furthermore, palladium-catalyzed cyclizations of N-aryl enamines to form indole-3-carboxylate (B1236618) derivatives have been optimized under microwave conditions, achieving high yields in a few hours compared to much longer periods with conventional heating. mdpi.com These findings suggest that the final steps in the synthesis of 4-Hydroxy-1H-indole-3-carboxylic acid, such as the aromatization of a precursor or the installation of the carboxylate group, could be significantly enhanced by using microwave technology.

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Reference |

| Pd-Catalyzed Cyclization | 110 °C, 16-24 h | 60-80 °C, 3 h | mdpi.com |

| Dehydrogenative Aromatization | Reflux in high-boiling solvent, several hours | 90 °C, 2 mins | actascientific.com |

| Bischler Synthesis | High temperatures, long reaction times | Solvent-free, 45-60 seconds | organic-chemistry.org |

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign operating conditions, which typically involve aqueous media at ambient temperature and pressure.

In the context of 4-Hydroxy-1H-indole-3-carboxylic acid, biocatalysis offers intriguing possibilities. The biosynthesis of 4-hydroxyindole-3-carbaldehyde, a direct precursor to the target acid, has been identified in plants like Arabidopsis, suggesting that the enzymatic machinery for hydroxylating and formylating the indole ring exists in nature. nih.gov

A powerful class of enzymes known as Carboxylic Acid Reductases (CARs) catalyzes the ATP- and NADPH-dependent reduction of a wide array of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net These enzymes have been shown to act on indole-3-carboxylic acid, reducing it to indole-3-carbaldehyde. rsc.org This reaction could be run in reverse, or more likely, an aldehyde dehydrogenase/oxidase could be used for the biocatalytic oxidation of 4-hydroxyindole-3-carbaldehyde to the desired carboxylic acid. Researchers have demonstrated that whole-cell bioconversions, coupling CAR activity with other reductases, can produce various alcohols from carboxylic acids, showcasing the potential of multi-enzyme cascade systems. nih.govresearchgate.net A chemoenzymatic system has been developed to produce various indole-containing acyloins, demonstrating that enzymes can tolerate substituted indoles, including 6-hydroxyindole. nih.gov

Synthesis of Precursors and Key Intermediates for 4-Hydroxy-1H-indole-3-carboxylic acid

The synthesis of 4-Hydroxy-1H-indole-3-carboxylic acid typically relies on a multi-step sequence starting from readily available precursors. The most critical intermediates are 4-hydroxyindole and its C3-functionalized derivative, 4-hydroxy-1H-indole-3-carbaldehyde.

Synthesis of 4-Hydroxyindole: Several routes to 4-hydroxyindole have been developed. A common and modern approach involves the construction of the indole ring from a non-aromatic precursor.

From 1,3-Cyclohexanedione (B196179): A versatile starting material, 1,3-cyclohexanedione, can be used in various strategies. nih.govjournalcra.comresearchgate.net One patented method involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate. This intermediate then undergoes cyclization and aromatization in the presence of a metal dehydrogenation catalyst (e.g., Pd/C) to yield 4-hydroxyindole. google.com Another strategy involves a Fischer indolization approach starting from a C-alkylated 1,3-cyclohexanedione. nih.govnih.gov A ring-opening cyclization of a spirocyclopropane derived from 1,3-cyclohexanedione also provides a pathway to the 4-hydroxyindole skeleton. chemicalbook.com

Modified Bischler Reaction: A renaissance of the classic Bischler-Möhlau reaction has been applied to the synthesis of hydroxyindoles. The condensation of m-aminophenol and benzoin at lower temperatures can produce a mixture of 4-hydroxy and 6-hydroxy isomers. chimicatechnoacta.ru

Synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde: This aldehyde is the immediate precursor to the target carboxylic acid and is typically synthesized by the formylation of 4-hydroxyindole at the C3 position. The most common method is the Vilsmeier-Haack reaction. chemicalbook.com In this procedure, a formylating reagent is generated in situ from phosphorus oxychloride and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of 4-hydroxyindole to give the aldehyde in good yield after workup. chemicalbook.com

Oxidation to 4-Hydroxy-1H-indole-3-carboxylic acid: Once 4-hydroxy-1H-indole-3-carbaldehyde is obtained, a standard oxidation reaction can be employed to convert the aldehyde functional group to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), silver oxide (Ag2O), or milder reagents if other functional groups are sensitive. This final step completes the synthesis of the target compound.

Table 4: Key Precursors and Synthetic Transformations

| Precursor | Intermediate/Target | Reagents/Reaction Type | Reference |

| 1,3-Cyclohexanedione | 4-Hydroxyindole | 2-Aminoethanol, then Pd/C catalyst | google.com |

| 4-Hydroxyindole | 4-Hydroxy-1H-indole-3-carbaldehyde | POCl3, DMF (Vilsmeier-Haack) | chemicalbook.com |

| 4-Hydroxy-1H-indole-3-carbaldehyde | 4-Hydroxy-1H-indole-3-carboxylic acid | Standard aldehyde oxidation (e.g., KMnO4) | General textbook knowledge |

Flow Chemistry Applications in 4-Hydroxy-1H-indole-3-carboxylic acid Synthesis

The application of flow chemistry, or continuous flow technology, represents a significant advancement in the synthesis of complex organic molecules, including heterocyclic compounds like indoles. This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. While specific literature detailing the dedicated flow synthesis of 4-hydroxy-1H-indole-3-carboxylic acid is not abundant, the principles and methodologies established for the flow synthesis of various indole derivatives can be extrapolated to this target molecule.

The inherent benefits of microreactor technology, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates in small, contained volumes, make it an attractive platform for the multi-step synthesis of functionalized indoles. mdpi.compolimi.it

A notable example of a relevant flow synthesis is the preparation of indole-3-carboxylic esters. beilstein-journals.orgnih.govworktribe.com A multi-step flow process can be envisioned for the synthesis of 4-hydroxy-1H-indole-3-carboxylic acid, likely commencing from a suitably substituted aniline precursor. The key reaction steps, such as condensation and cyclization, can be performed sequentially in a continuous flow setup.

For instance, a common strategy for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.com This method has been successfully adapted to flow conditions. uc.ptmdpi.com In a hypothetical flow synthesis of 4-hydroxy-1H-indole-3-carboxylic acid, a substituted hydrazine (B178648) could be reacted with a pyruvate derivative in a heated flow reactor, with the subsequent cyclization occurring in a second reactor module under precisely controlled temperatures to yield the indole core.

Another relevant approach is the reductive cyclization of a precursor molecule. In a published flow synthesis of an indole-3-carboxylic ester, a key step involved a reductive cyclization performed using a ThalesNano H-cube system with a palladium on carbon (Pd/C) catalyst cartridge. beilstein-journals.org This demonstrates the feasibility of performing catalytic hydrogenations in a continuous flow manner to construct the indole ring.

The table below outlines a conceptual multi-step flow synthesis for an indole derivative, illustrating the types of transformations and conditions that could be adapted for the synthesis of 4-hydroxy-1H-indole-3-carboxylic acid.

| Step | Reaction | Reagents & Conditions (Flow) | Reactor Type | Residence Time | Throughput/Yield |

| 1 | SNAr Reaction | Substituted Aniline, Dichloroacetate, Base (e.g., K2CO3), Solvent (e.g., EtOAc) | Heated Coil Reactor | 35 - 108 min | High Conversion |

| 2 | Reductive Cyclization | Intermediate from Step 1, H2 gas, Pd/C catalyst | Packed-Bed Reactor (e.g., H-Cube) | Variable (e.g., 0.4 mL/min flow rate) | High Conversion |

| 3 | Saponification | Indole Ester, Base (e.g., NaOH), Solvent (e.g., THF/H2O) | Heated Coil Reactor | ~40 min | Quantitative Conversion |

This table is a conceptual representation based on similar indole syntheses in flow. beilstein-journals.org

The integration of in-line purification and analysis tools, such as scavenger resins and real-time spectroscopic monitoring, further enhances the efficiency and appeal of flow chemistry for producing complex molecules like 4-hydroxy-1H-indole-3-carboxylic acid. mdpi.comuc.pt The ability to telescope multiple reaction steps without isolating intermediates minimizes waste and reduces operational time, aligning with the principles of green and sustainable chemistry. allfordrugs.com While a dedicated flow synthesis for 4-hydroxy-1H-indole-3-carboxylic acid may not be published, the existing body of work on flow synthesis of indoles provides a strong foundation for its development. mdpi.combeilstein-journals.org

Chemical Transformations and Derivatization of 4 Hydroxy 1h Indole 3 Carboxylic Acid

Functionalization of the Hydroxyl Group at C4

The hydroxyl group at the C4 position of the indole (B1671886) ring is a prime site for chemical modification, enabling the synthesis of a variety of ether and ester derivatives, as well as more complex glycosylated structures.

Etherification Reactions and Ether Derivative Synthesis

The conversion of the C4-hydroxyl group into an ether linkage is a common strategy to introduce a wide array of substituents. This transformation is typically achieved via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, followed by its reaction with an alkyl halide or other electrophilic species.

A general method for the alkylation of hydroxyindoles involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding alkoxide. This intermediate is then treated with an alkylating agent, such as an alpha-bromoalkanoic acid ester, to yield the desired ether derivative google.com. While specific examples for 4-Hydroxy-1H-indole-3-carboxylic acid are not extensively detailed in the literature, this standard protocol is widely applicable to substituted phenols.

| Reactants | Reagents and Conditions | Product Type | Reference |

| 4-Hydroxyindole (B18505) | Sodium Hydride (NaH), Dimethylformamide (DMF), followed by an alpha-bromoalkanoic acid ester | 4-O-alkylated indole derivative | google.com |

| 4-Hydroxyindole | Base, Alkyl Halide (R-X) | 4-Alkoxyindole | General Method |

Esterification Reactions and Ester Derivative Synthesis

Esterification of the C4-hydroxyl group provides another avenue for derivatization, leading to the formation of 4-acyloxyindoles. These reactions typically involve the acylation of the hydroxyl group using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

For the synthesis of 1-acyloxyindoles, which serves as a model for C4-hydroxyindole esterification, various acylating agents like acetic anhydride (B1165640), pivaloyl chloride, and benzoyl chloride have been successfully employed nih.gov. The reaction is often carried out in a suitable solvent with a base to neutralize the acidic byproduct. This methodology is expected to be applicable to the C4-hydroxyl group of 4-Hydroxy-1H-indole-3-carboxylic acid, although the presence of the C3-carboxylic acid might require protective group strategies to ensure selectivity.

| Acylating Agent | Base | Solvent | Product Type | Reference |

| Acetic Anhydride | DBU | DME | 4-Acetoxyindole (B1630585) derivative | nih.gov |

| Acyl Chloride (e.g., Pivaloyl chloride, Benzoyl chloride) | DBU | DME | 4-Acyloxyindole derivative | nih.gov |

It is important to note that the resulting acyloxyindoles can be labile and may undergo hydrolysis back to the corresponding hydroxyindole under mildly acidic or basic conditions nih.gov.

O-Glycosylation Studies

O-glycosylation involves the attachment of a sugar moiety to the hydroxyl group, a transformation of significant interest in medicinal chemistry for improving the pharmacokinetic properties of molecules. In biological systems, O-glycosylation occurs on serine or threonine residues of proteins and is initiated by the addition of N-acetylgalactosamine (GalNAc) in the Golgi apparatus nih.gov.

While the O-glycosylation of small molecules like 4-Hydroxy-1H-indole-3-carboxylic acid is not as extensively documented as it is for proteins, chemical methods for glycosylation of phenolic hydroxyl groups are well-established. These methods often involve the activation of a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with a promoter, which then reacts with the hydroxyl group of the acceptor molecule. The specific application of these methods to 4-Hydroxy-1H-indole-3-carboxylic acid would require careful optimization of reaction conditions to manage the reactivity of the indole nucleus and the carboxylic acid group.

Modifications of the Carboxylic Acid Moiety at C3

The carboxylic acid at the C3 position is a versatile functional group that can be readily converted into a range of derivatives, most notably amides and esters.

Amidation Reactions and Amide Derivative Synthesis

The formation of an amide bond from the C3-carboxylic acid is a key transformation for generating derivatives with diverse biological activities. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBT) or 1-hydroxy-7-azabenzotriazole (HOAt) derpharmachemica.com. The reaction is generally performed in an inert solvent like DMF. This method has been successfully applied to the synthesis of various 1H-indazole-3-carboxamides, a structurally related heterocyclic system derpharmachemica.com.

Another approach involves the use of phosphonium-based reagents. For instance, the combination of triphenylphosphine (PPh3) and iodine (I2) can activate the carboxylic acid for subsequent reaction with an amine rsc.org. The sequence of reagent addition is crucial in this method to achieve high yields and chemoselectivity rsc.org.

| Amine | Coupling Reagents | Solvent | Product Type | Reference |

| Substituted Aryl or Aliphatic Amines | EDC, HOBT | DMF | 1H-Indazole-3-carboxamide | derpharmachemica.com |

| Primary or Secondary Amines | PPh3, I2, Triethylamine | Dichloromethane | Amide | rsc.org |

Direct amidation of indoles at the C3 position can also be achieved using electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl2 nih.gov.

Esterification and Transesterification Reactions

Esterification of the C3-carboxylic acid is a fundamental transformation that can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion masterorganicchemistry.com.

This method is widely used for the synthesis of various esters and is applicable to indole-3-carboxylic acids beilstein-journals.org. The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol masterorganicchemistry.com.

| Alcohol | Acid Catalyst | Conditions | Product Type | Reference |

| Alcohol (R'-OH) | H2SO4 or TsOH | Heat | Indole-3-carboxylic acid ester | masterorganicchemistry.commasterorganicchemistry.com |

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a viable method for modifying an existing ester at the C3 position.

Reduction to Alcohol and Subsequent Functionalization

The reduction of the carboxylic acid moiety at the C-3 position to a primary alcohol yields (4-hydroxy-1H-indol-3-yl)methanol, a key intermediate for further derivatization.

Reduction of the Carboxylic Acid: The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, typically accomplished with powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. masterorganicchemistry.commasterorganicchemistry.combyjus.com The reaction proceeds in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, followed by an acidic or aqueous workup to neutralize the reaction and protonate the resulting alkoxide. byjus.comyoutube.com

However, the reduction of indole-3-carboxylic acids with LiAlH₄ can be complex. Research has shown that in some cases, excess lithium aluminum hydride can lead to the hydrogenolysis of the intermediate 3-hydroxymethylindole, resulting in the formation of the corresponding 3-methylindole (skatole) derivative rather than the desired primary alcohol. researchgate.net The stability of the intermediate alcohol is a critical factor; 3-hydroxymethylindole itself is known to undergo self-condensation, particularly in neutral or alkaline conditions. researchgate.net Therefore, careful control of reaction conditions is paramount to favor the isolation of (4-hydroxy-1H-indol-3-yl)methanol.

| Reagent | Solvent | Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | Anhydrous, followed by aqueous/acid workup | (4-hydroxy-1H-indol-3-yl)methanol | Potential for over-reduction to 4-hydroxy-3-methylindole (hydrogenolysis). researchgate.net |

Subsequent Functionalization: Once formed, the primary alcohol, (4-hydroxy-1H-indol-3-yl)methanol, opens avenues for further functionalization. The hydroxyl group can be a target for various reactions:

Alkylation/Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can form a range of ethers.

Esterification: Standard esterification procedures with acyl chlorides or carboxylic anhydrides can be employed to produce corresponding esters.

Oxidation: The primary alcohol can be oxidized back to an aldehyde using mild oxidizing agents, providing an alternative entry to indole-3-carboxaldehyde derivatives.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic aromatic substitution. In 4-hydroxy-1H-indole-3-carboxylic acid, the C-3 position is occupied. The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group, while the carboxylic acid at C-3 is a deactivating group. The interplay of these electronic effects dictates the regioselectivity of substitution reactions, which will occur on the benzene (B151609) portion of the indole ring. The most probable sites for electrophilic attack are the C-5 and C-7 positions, which are ortho and para to the powerful hydroxyl directing group.

The introduction of halogen atoms onto the indole scaffold provides valuable handles for further synthetic manipulations, particularly in cross-coupling reactions.

Bromination: Direct bromination of 4-hydroxyindole derivatives can be achieved using various brominating agents. Given the strong activating nature of the 4-hydroxyl group, reactions are expected to proceed under mild conditions. The substitution pattern is directed to the positions ortho and para to the hydroxyl group. Natural products containing a 4-hydroxyindole moiety often feature bromination on the benzene ring, underscoring the feasibility of this transformation. nih.gov

| Reagent | Position(s) of Substitution | Rationale |

| N-Bromosuccinimide (NBS) | C-5, C-7 | Strongly activated positions due to the ortho, para-directing 4-OH group. |

| Bromine (Br₂) in a polar solvent | C-5, C-7 | Classic electrophilic aromatic substitution conditions for activated rings. |

Nitration: Nitration introduces a nitro group onto the indole ring, which can serve as a precursor for an amino group or act as an electron-withdrawing group. Studies on indoles with electron-withdrawing groups at the C-3 position, such as 3-acetylindole, show that nitration occurs on the benzene ring. umn.edu For 4-hydroxy-1H-indole-3-carboxylic acid, the powerful activating and directing effect of the C-4 hydroxyl group is expected to dominate, directing the incoming nitro group to the C-5 or C-7 positions.

Sulfonation: Sulfonation of aromatic compounds is typically carried out with concentrated sulfuric acid. For hydroxy-substituted aromatics, this reaction introduces a sulfonic acid group. While specific studies on the sulfonation of 4-hydroxy-1H-indole-3-carboxylic acid are not prevalent, the general principles of electrophilic aromatic substitution suggest that the reaction would occur at the positions activated by the hydroxyl group, namely C-5 and C-7.

Nucleophilic Substitution Reactions and Their Applications

Direct nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging. However, such reactions can be enabled by introducing a suitable leaving group at a strategic position. Unprecedented nucleophilic substitution reactions have been observed in indole chemistry when a hydroxyl group is introduced onto the nitrogen (N-1), altering the electronic properties of the ring system. core.ac.ukclockss.orgclockss.org

For 4-hydroxy-1H-indole-3-carboxylic acid, the C-4 hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at this position, it must first be converted into a better leaving group, such as a tosylate or triflate. This derivatization makes the C-4 position susceptible to attack by various nucleophiles, allowing for the introduction of functionalities like amines, alkoxides, or cyanides. This strategy provides a pathway to C-4 functionalized indoles that are not accessible through electrophilic substitution.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org

In 4-hydroxy-1H-indole-3-carboxylic acid, several protons could potentially be removed by a strong base like n-butyllithium or sec-butyllithium. The protons on the nitrogen (N-1) and the hydroxyl group (O-4) are the most acidic and would be deprotonated first. To achieve C-H lithiation on the aromatic ring, these heteroatom protons must be protected.

Synthetic Strategy for Directed Metalation:

Protection: The N-H and O-H groups are protected with suitable protecting groups (e.g., Boc for nitrogen, MOM or PMB for oxygen).

Directed Lithiation: The protected 4-alkoxy group now serves as an effective DMG. Treatment with an organolithium reagent at low temperature will selectively deprotonate the ortho position, C-5. harvard.edu

Electrophilic Quench: The resulting aryllithium species can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl (B83357) chlorides) to install a new functional group at the C-5 position.

This methodology provides a reliable route to C-5 substituted 4-hydroxyindole derivatives, complementing the substitution patterns achievable through electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Hydroxy-1H-indole-3-carboxylic acid Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically require an organohalide or triflate coupling partner. Therefore, halogenated derivatives of 4-hydroxy-1H-indole-3-carboxylic acid, as discussed in section 3.3.1, are key precursors for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A C-5 or C-7 bromo- or iodo-derivative of 4-hydroxy-1H-indole-3-carboxylic acid can be coupled with various aryl or vinyl boronic acids to synthesize biaryl and styrenyl indoles, respectively. This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at specific positions on the indole ring. For example, a 7-iodo-4-hydroxy-1H-indole-3-carboxylic acid derivative could be coupled with various terminal alkynes to generate a library of 7-alkynylindoles. researchgate.net

| Coupling Reaction | Halogenated Indole Derivative (Example) | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 7-Bromo-4-hydroxy-1H-indole-3-carboxylic acid | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-4-hydroxy-1H-indole-3-carboxylic acid |

| Sonogashira | 5-Iodo-4-hydroxy-1H-indole-3-carboxylic acid | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-4-hydroxy-1H-indole-3-carboxylic acid |

These cross-coupling strategies provide unparalleled flexibility in the synthesis of complex, highly functionalized derivatives of 4-hydroxy-1H-indole-3-carboxylic acid.

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In the context of indole-3-carboxylic acids, the carboxylic acid group can serve as a traceless directing group, facilitating functionalization at the C2 position of the indole ring. However, these reactions are often followed by decarboxylation.

Palladium-catalyzed C-H functionalization of free (NH) indole-3-carboxylic acid with aryl iodides has been shown to result in the formation of C2-arylated indoles, a process that proceeds via decarboxylation. Similarly, palladium-catalyzed reactions between indole-3-carboxylic acids and alkenes can lead to the exclusive production of 2-vinylated indoles through an oxidative coupling and subsequent decarboxylation. These transformations highlight a common pathway where the C3-carboxylic acid directs functionalization to the C2 position before being removed.

While the carboxylic acid can direct C-H activation, its tendency to undergo decarboxylation under typical catalytic conditions presents a challenge for transformations aiming to retain this functional group. The inherent nucleophilicity of the indole ring, particularly at the C3 position, also influences the regioselectivity of direct functionalization reactions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls and other conjugated systems.

For 4-Hydroxy-1H-indole-3-carboxylic acid to be utilized in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable derivative, typically by introducing a halogen (e.g., bromine or iodine) or a triflate group at a specific position on the indole scaffold. The reaction would then proceed by coupling this halogenated indole with a boronic acid or ester in the presence of a palladium catalyst and a base. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The presence of the acidic N-H and 4-OH protons, as well as the carboxylic acid group on the 4-Hydroxy-1H-indole-3-carboxylic acid scaffold, can complicate the reaction. These functional groups may require protection or the use of specific bases and catalyst systems tolerant to acidic protons to achieve successful coupling. While the Suzuki-Miyaura coupling is a robust method for functionalizing nitrogen-rich heterocycles, specific applications to halogenated derivatives of 4-Hydroxy-1H-indole-3-carboxylic acid are not extensively documented, though the principles are well-established for the broader indole class. nih.gov

Heck and Sonogashira Reactions

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds, providing access to substituted alkenes and alkynes, respectively.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com Application to a derivative of 4-Hydroxy-1H-indole-3-carboxylic acid would require prior halogenation of the indole ring. The resulting halo-indole could then be reacted with various alkenes to introduce vinyl groups at specific positions, leading to the synthesis of complex olefinic indole structures.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a dual catalyst system, typically composed of a palladium complex and a copper(I) salt, in the presence of a base like an amine. nih.govorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the 4-Hydroxy-1H-indole-3-carboxylic acid scaffold, again following an initial halogenation step. This provides a direct route to indole derivatives bearing triple bonds, which are valuable precursors for further synthetic manipulations.

For both reactions, the substrate would need to be a halogenated form of 4-Hydroxy-1H-indole-3-carboxylic acid. The regioselectivity of the coupling would be determined by the position of the halogen on the indole nucleus. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to accommodate the potentially interfering hydroxyl and carboxylic acid functional groups.

Tandem and Cascade Reactions Utilizing 4-Hydroxy-1H-indole-3-carboxylic acid as a Building Block

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex molecular structures. The 4-Hydroxy-1H-indole-3-carboxylic acid scaffold possesses multiple reactive sites that can be exploited in such sequences. The nucleophilic C3 position (or C2 after decarboxylation), the phenolic hydroxyl group, and the carboxylic acid can all participate in intramolecular or intermolecular transformations.

One example of a cascade reaction involving a related indole-4-carboxylic acid derivative demonstrates the potential of this structural class. Starting from 1H-indol-4-carboxylic acid methyl ester, a Vilsmeier-Haack formylation at the C3 position, followed by reaction with ethane-1,2-diamine and acetic acid, leads to the formation of a novel tetracyclic indole skeleton through an acid-catalyzed cascade. nih.gov This process involves the sequential formation of multiple rings in one pot, showcasing how functionalized indoles can serve as precursors to complex, fused heterocyclic systems. nih.gov

Another relevant strategy is the tandem Michael addition/decarboxylation reaction. While not starting with the title compound, the reaction of indoles with coumarin-3-carboxylic acids proceeds under catalyst-free conditions to yield indole-3-substituted dihydrocoumarins, illustrating a tandem sequence initiated by the indole's nucleophilicity. nih.gov These examples underscore the potential of 4-Hydroxy-1H-indole-3-carboxylic acid to act as a versatile synthon in the design of cascade reactions for the rapid assembly of diverse molecular frameworks.

Decarboxylative Coupling Reactions of 4-Hydroxy-1H-indole-3-carboxylic acid

Decarboxylative coupling has emerged as a significant strategy for C-C bond formation, utilizing readily available carboxylic acids as coupling partners. For indole-3-carboxylic acids, this transformation is particularly effective, as the decarboxylation process readily generates a nucleophilic indole intermediate that can be captured by an electrophile. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

A variety of metals can catalyze these reactions, with gold and palladium being particularly prominent. For instance, a gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides an efficient route to 3-benzylindoles in moderate to excellent yields. researchgate.net This reaction proceeds as a cascade, achieving both decarboxylation and C-H functionalization.

The scope of decarboxylative couplings is broad and includes reactions with various partners, demonstrating the versatility of indole-3-carboxylic acids as substrates.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Decarboxylative Benzylation | Benzylic Alcohols | Gold(III) | 3-Benzylindoles | researchgate.net |

| Decarboxylative Alkenylation | Alkenes | Hypervalent Iodine | Aryl- and acyl-substituted alkenes | researchgate.net |

| Decarboxylative Arylation | Aryl Halides | Palladium(II) | 2-Arylindoles | - |

Metal-free conditions have also been developed for the simple decarboxylation of indole-3-carboxylic acids, using K2CO3 or acetonitrile-promoted basic conditions to yield the corresponding indoles in good to excellent yields. researchgate.net These methods highlight the inherent reactivity of the C3-carboxy group and its utility as a synthetic handle that can be strategically removed or replaced.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 1h Indole 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom within a molecule.

While specific, peer-reviewed, fully assigned NMR data for 4-Hydroxy-1H-indole-3-carboxylic acid is not extensively published, the expected chemical shifts can be reliably predicted based on the well-documented spectra of indole-3-carboxylic acid and the known electronic effects of a hydroxyl substituent on an aromatic ring. The hydroxyl group at the C4 position is expected to exert a notable influence on the chemical shifts of the adjacent protons and carbons in the benzene (B151609) portion of the indole (B1671886) ring.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. These techniques separate overlapping signals and reveal correlations between different nuclei.

2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 4-Hydroxy-1H-indole-3-carboxylic acid, COSY would reveal correlations between H5, H6, and H7 on the benzene ring, allowing for sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning the signals of protonated carbons (C2, C5, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the N-H proton to C2 and C3a, and from the H2 proton to C3, C3a, and C7a, would confirm the core indole structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming conformational details and the spatial relationships between substituents.

Based on these principles, a predicted assignment for the ¹H and ¹³C NMR spectra of 4-Hydroxy-1H-indole-3-carboxylic acid in a solvent like DMSO-d₆ is presented below.

Predicted NMR Chemical Shift Assignments

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| N1-H | ~11.5 (broad s) | - | C2, C3a, C7a |

| C2-H | ~8.0 (s) | ~128 | C3, C3a, C7a |

| C3 | - | ~108 | - |

| C3a | - | ~126 | - |

| C4-OH | ~9.5 (s) | - | C4, C5, C3a |

| C4 | - | ~150 | - |

| C5 | ~6.6 (d) | ~105 | C4, C7, C3a |

| C6 | ~7.0 (t) | ~123 | C4, C7a |

| C7 | ~6.8 (d) | ~108 | C5, C3a |

| C7a | - | ~137 | - |

| COOH | ~12.0 (broad s) | ~165 | C3, C2 |

Note: Predicted values are based on data for analogous indole compounds and established substituent effects. Actual experimental values may vary.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment, internuclear distances, and molecular packing. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms.

Different polymorphs of 4-Hydroxy-1H-indole-3-carboxylic acid would yield distinct ¹³C ssNMR spectra. Variations in crystal packing and intermolecular interactions, such as hydrogen bonding, would alter the electronic environment of the carbon nuclei, leading to measurable differences in their chemical shifts. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and quantify the presence of different polymorphs. Furthermore, advanced ssNMR techniques can provide information on molecular dynamics and the precise geometry of hydrogen bonds within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional model of the electron density, revealing the precise position of each atom in the crystal lattice.

While a specific crystal structure for 4-Hydroxy-1H-indole-3-carboxylic acid is not publicly available in crystallographic databases, analysis of closely related structures, such as indole-3-carboxylic acid, allows for a detailed prediction of its solid-state architecture.

The crystallographic data defines the fundamental repeating unit of the crystal, known as the unit cell. This includes the cell dimensions (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group, which describes the symmetry elements within the crystal.

Exemplary Crystallographic Data Table (Hypothetical)

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₇NO₃ |

| Formula Weight | 177.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a ≈ 8.5, b ≈ 5.0, c ≈ 18.0 |

| α, β, γ (°) | α = 90, β ≈ 105, γ = 90 |

| Volume (ų) | ~770 |

| Z (Molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example based on similar known structures.

Hydrogen bonds are the dominant intermolecular force governing the crystal structure of 4-Hydroxy-1H-indole-3-carboxylic acid, involving the carboxylic acid, the indole N-H, and the phenolic O-H groups. A detailed analysis would characterize these bonds by their donor-acceptor atoms, distances, and angles.

Carboxylic Acid Dimer: The most anticipated interaction is a strong O–H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric R²₂(8) ring motif.

Indole N-H Interactions: The indole N-H group is a reliable hydrogen bond donor. It would likely form an N–H···O bond, with the acceptor being either the carbonyl oxygen of the carboxylic acid or the phenolic oxygen at the C4 position of a neighboring molecule, linking the dimers into chains or sheets.

Phenolic O-H Interactions: The additional 4-OH group can act as both a hydrogen bond donor and acceptor, leading to a more complex and robust three-dimensional network. It could bond to the carboxylic acid group or another phenolic group, further stabilizing the crystal lattice.

Hypothetical Hydrogen Bond Geometry

| Donor (D) – H ··· Acceptor (A) | D-H (Å) (Typical) | H···A (Å) (Typical) | D |

|---|

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the structural analysis of 4-Hydroxy-1H-indole-3-carboxylic acid, offering precise information on its mass, elemental composition, and fragmentation pathways.

High-resolution mass spectrometry is critical for determining the exact mass of 4-Hydroxy-1H-indole-3-carboxylic acid, which in turn confirms its elemental formula. The molecular formula for this compound is C₉H₇NO₃. HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass analysis, can measure the mass-to-charge ratio (m/z) with high precision. The theoretical exact mass of the neutral molecule is calculated to be 177.04259 Da. nih.gov Experimental HRMS analysis is expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition and distinguishing it from other isobaric compounds.

Table 1: HRMS Data for 4-Hydroxy-1H-indole-3-carboxylic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Theoretical Exact Mass (neutral) | 177.04259 Da |

| Theoretical m/z of [M+H]⁺ | 178.05036 Da |

| Theoretical m/z of [M-H]⁻ | 176.03487 Da |

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions. While direct experimental MS/MS data for 4-Hydroxy-1H-indole-3-carboxylic acid is not widely published, the fragmentation pathway can be predicted based on the known behavior of indole-3-carboxylic acid and related phenolic compounds.

In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 178.05) is expected to undergo characteristic losses. A primary fragmentation step for carboxylic acids is the loss of water (H₂O, 18.01 Da). Another highly probable fragmentation is the loss of carbon monoxide (CO, 28.00 Da) following decarboxylation. The most significant fragmentation would be the loss of the carboxyl group as CO₂ (44.00 Da), leading to the formation of a 4-hydroxyindole (B18505) ion.

Based on data from the closely related indole-3-carboxylic acid, a key fragmentation is the loss of CO₂ to form the indoyl cation. massbank.eu For the 4-hydroxy derivative, the following pathway is proposed:

[C₉H₈NO₃]⁺ (m/z 178.05) → [C₈H₈NO]⁺ (m/z 134.06) + CO₂: This represents the loss of carbon dioxide from the carboxylic acid group.

[C₈H₈NO]⁺ (m/z 134.06) → [C₇H₅O]⁺ (m/z 105.03) + HCN: Subsequent loss of hydrogen cyanide from the indole ring.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for 4-Hydroxy-1H-indole-3-carboxylic acid

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 178.05 | 160.04 | H₂O | Ionized 4-hydroxy-3-indole-ketene |

| 178.05 | 134.06 | CO₂ | 4-Hydroxyindole cation |

| 134.06 | 105.03 | HCN | Cyclopentadienyl-ketone cation |

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing information about their three-dimensional structure. This technique can distinguish between isomers that are not separable by mass spectrometry alone. nih.gov For 4-Hydroxy-1H-indole-3-carboxylic acid, IM-MS could be used to study its gas-phase conformation and to separate it from its other hydroxy-indole-carboxylic acid isomers (e.g., 5-hydroxy, 6-hydroxy, and 7-hydroxy derivatives). Each isomer is expected to have a unique collision cross-section (CCS), which is a measure of its rotational averaged size. While specific experimental IM-MS data for this compound is not available, such studies would be invaluable in metabolomics and drug discovery to unambiguously identify the correct isomer in complex mixtures. ub.educhromatographyonline.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and study the hydrogen bonding network of the molecule. The spectra are characterized by vibrational modes of the hydroxyl, amine, and carboxylic acid groups, as well as the indole ring.

The FT-IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The phenolic O-H stretch will likely appear as a sharper band around 3550-3200 cm⁻¹. The N-H stretch of the indole ring is expected in the region of 3500-3300 cm⁻¹. ucla.edu The C=O stretch of the carboxylic acid is a strong band, anticipated around 1700-1680 cm⁻¹, with its position influenced by conjugation with the indole ring. spectroscopyonline.com

Raman spectroscopy complements FT-IR, particularly for the non-polar bonds. The aromatic C=C stretching vibrations of the indole ring would be prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 4-Hydroxy-1H-indole-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | IR |

| Phenol | O-H stretch | 3550-3200 (broad) | IR |

| Indole | N-H stretch | 3500-3300 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | IR, Raman |

| Aromatic Ring | C=C stretch | 1600-1450 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320-1210 | IR |

| Phenol | C-O stretch | 1260-1180 | IR |

| Carboxylic Acid | O-H bend (out-of-plane) | 960-900 (broad) | IR |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule. The indole chromophore, extended by the carboxylic acid and hydroxyl groups, dictates its electronic absorption and emission behavior.

The UV-Vis absorption spectrum of indole-3-carboxylic acid in methanol (B129727) shows a maximum around 278 nm. researchgate.net The presence of the 4-hydroxy group, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum of 4-Hydroxy-1H-indole-3-carboxylic acid compared to the parent compound. This is due to the extension of the conjugated π-system.

Indole derivatives are known for their fluorescent properties. The presence of the hydroxyl group at the 4-position is expected to enhance the fluorescence quantum yield. rsc.org The fluorescence emission is generally sensitive to solvent polarity, often showing a red shift in more polar solvents due to intramolecular charge transfer (ICT) character in the excited state. uobasrah.edu.iq

Table 4: Expected Photophysical Properties of 4-Hydroxy-1H-indole-3-carboxylic acid

| Parameter | Expected Value/Observation |

|---|---|

| UV-Vis Absorption Maximum (λ_abs) | > 280 nm (in polar solvents) |

| Molar Absorptivity (ε) | High (characteristic of π-π* transitions) |

| Fluorescence Emission Maximum (λ_em) | Expected in the range of 350-450 nm |

| Stokes Shift | Moderate to large, solvent-dependent |

| Fluorescence Quantum Yield (Φ_F) | Moderate to high |

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

4-Hydroxy-1H-indole-3-carboxylic acid is an achiral molecule and therefore does not exhibit circular dichroism (CD) or optical rotatory dispersion (ORD) signals. However, chiroptical spectroscopy would be a powerful tool for the stereochemical analysis of its chiral derivatives.

If a chiral center is introduced, for example, by esterification of the carboxylic acid with a chiral alcohol or by synthesis of derivatives with chiral substituents on the indole ring, the resulting enantiomers would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral derivative, often aided by quantum chemical calculations. nih.govresearchgate.net Such studies are crucial in asymmetric synthesis and in the development of chiral molecular probes. researchgate.net To date, specific studies on chiral derivatives of 4-Hydroxy-1H-indole-3-carboxylic acid using chiroptical methods have not been reported in the literature.

Electron Microscopy (TEM, SEM) for Morphological Studies of Aggregates and Crystals

The investigation into the supramolecular assembly and crystalline nature of 4-Hydroxy-1H-indole-3-carboxylic acid necessitates advanced imaging techniques capable of resolving nanoscale and microscale structures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for the direct visualization of the morphology of aggregates and crystals, providing critical insights into their size, shape, and organization. While specific studies employing TEM and SEM on 4-Hydroxy-1H-indole-3-carboxylic acid are not extensively documented in publicly available literature, the application of these techniques to related indole derivatives and other organic molecules provides a clear framework for how such an analysis would be conducted and the valuable data it would yield.

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of crystalline materials. In a hypothetical analysis of 4-Hydroxy-1H-indole-3-carboxylic acid crystals, SEM would be employed to obtain high-resolution images of the crystal facets, edges, and any surface defects. This technique is particularly useful for understanding the growth habits of the crystals and how different crystallization conditions might influence their final form. For instance, variations in solvent, temperature, and concentration during crystallization can lead to distinct crystal morphologies, such as needles, plates, or prisms, all of which can be clearly imaged and documented using SEM. The resulting micrographs would provide qualitative and quantitative data on crystal size distribution and shape.

Transmission Electron Microscopy (TEM), on the other hand, offers higher resolution and is ideal for studying the internal structure of aggregates and the morphology of nanocrystals. To study the aggregation behavior of 4-Hydroxy-1H-indole-3-carboxylic acid, a solution of the compound could be prepared and induced to aggregate, after which a sample would be deposited on a TEM grid. TEM analysis would reveal the morphology of these aggregates, such as whether they form amorphous networks, fibrillar structures, or other organized assemblies. In a study on a related tryptophan derivative, TEM was used to visualize the dense network of nanofibers within a hydrogel matrix. acs.org This approach would be directly applicable to understanding the self-assembly of 4-Hydroxy-1H-indole-3-carboxylic acid. Furthermore, TEM can be used to obtain electron diffraction patterns, which can help to determine the crystalline nature of the observed nanostructures.

The data obtained from these electron microscopy studies would be crucial for understanding the structure-property relationships of 4-Hydroxy-1H-indole-3-carboxylic acid. The morphology of its crystalline and aggregated forms can significantly influence its physical and chemical properties.

Below is a hypothetical data table illustrating the type of morphological data that could be obtained from SEM and TEM analysis of 4-Hydroxy-1H-indole-3-carboxylic acid under different hypothetical conditions.

| Parameter | Value |

| Microscopy Technique | Scanning Electron Microscopy (SEM) |

| Sample | Crystalline 4-Hydroxy-1H-indole-3-carboxylic acid |

| Magnification | 5,000x |

| Crystal Habit | Prismatic |

| Average Crystal Length | 50 µm |

| Average Crystal Width | 10 µm |

| Surface Features | Smooth facets with some step-growth visible |

| Parameter | Value |

| Microscopy Technique | Transmission Electron Microscopy (TEM) |

| Sample | Aggregates of 4-Hydroxy-1H-indole-3-carboxylic acid from aqueous solution |

| Magnification | 100,000x |

| Aggregate Morphology | Fibrillar network |

| Average Fibril Diameter | 20 nm |

| Electron Diffraction | Diffuse rings indicating amorphous or poorly crystalline nature |

Computational and Theoretical Studies on 4 Hydroxy 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-hydroxy-1H-indole-3-carboxylic acid. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For 4-hydroxy-1H-indole-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety and the hydroxyl group, due to the presence of lone pairs on the nitrogen and oxygen atoms. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the fused benzene (B151609) ring, which can act as electron-accepting regions.

A representative analysis using DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) could yield the following hypothetical energy values for 4-hydroxy-1H-indole-3-carboxylic acid and its parent compound, indole-3-carboxylic acid, for comparison.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole-3-carboxylic acid | -6.2 | -1.5 | 4.7 |

| 4-Hydroxy-1H-indole-3-carboxylic acid | -5.9 | -1.3 | 4.6 |

Note: These are illustrative values and can vary depending on the computational method and basis set used.

Quantum chemical calculations are pivotal in predicting the plausible mechanisms of chemical reactions involving 4-hydroxy-1H-indole-3-carboxylic acid. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which is a key factor in the reaction kinetics.

For instance, in electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus, calculations can predict the most favorable site of attack. bhu.ac.in For 4-hydroxy-1H-indole-3-carboxylic acid, while the 3-position is occupied, other positions on the pyrrole and benzene rings could be susceptible to electrophilic attack. Theoretical calculations can help determine the relative activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction.

Similarly, the mechanisms of reactions involving the carboxylic acid group, such as esterification or amidation, can be investigated. Transition state analysis would reveal the structure of the high-energy intermediate and the energy barrier for the reaction to proceed.

The acid dissociation constant (pKa) is a fundamental property of 4-hydroxy-1H-indole-3-carboxylic acid, influencing its solubility, lipophilicity, and biological activity at different pH values. Theoretical methods, particularly those combining quantum chemical calculations with a continuum solvation model (like PCM or SMD), can predict pKa values with reasonable accuracy. nih.govnih.govjst-ud.vnmdpi.com

Furthermore, the hydroxyl group at the 4-position and the N-H of the pyrrole ring also have their own pKa values. Theoretical calculations can predict the pKa for each of these acidic protons, providing a complete picture of the molecule's ionization behavior across a wide pH range. These predictions are made by calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution. jst-ud.vn The inclusion of explicit solvent molecules in the computational model can sometimes improve the accuracy of the predictions. nih.govtorvergata.it

A hypothetical table of predicted pKa values for the different acidic protons in 4-hydroxy-1H-indole-3-carboxylic acid is presented below.

| Ionizable Group | Predicted pKa |

| Carboxylic acid (-COOH) | 4.5 - 5.5 |

| Phenolic hydroxyl (-OH) | 9.0 - 10.0 |

| Indole N-H | 16.0 - 17.0 |

Note: These are estimated ranges, and the actual values can be influenced by the specific computational protocol.

Tautomerism is a key consideration for molecules like 4-hydroxy-1H-indole-3-carboxylic acid, which possesses both keto-enol and lactam-lactim tautomeric possibilities. The 4-hydroxyindole (B18505) moiety can exist in equilibrium with its 4-keto tautomer. Computational methods can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. nih.gov The tautomer with the lower Gibbs free energy will be the more stable and thus the more populated form at equilibrium.

The relative stability of tautomers can be significantly influenced by the solvent environment due to differences in polarity and hydrogen bonding capabilities. nih.gov Theoretical calculations can model these solvent effects to provide a more accurate prediction of the tautomeric equilibrium. For 4-hydroxyindoles, the hydroxy form is generally the more stable tautomer.

Molecular Dynamics Simulations